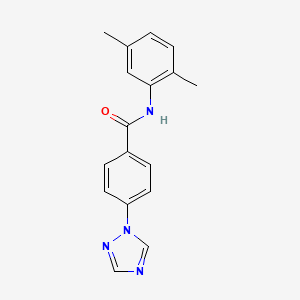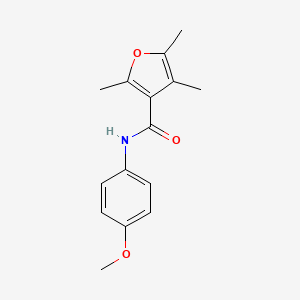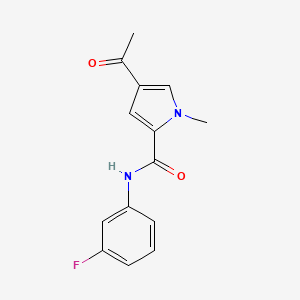
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been the focus of scientific research in recent years. It is a pyrrole derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.
Direcciones Futuras
There are several future directions for research on 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in preclinical studies and evaluate its efficacy in animal models of various diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-fluoroaniline with methyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with acetic anhydride to yield the final product. The yield of the synthesis method is around 70%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQGTFWBVAVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




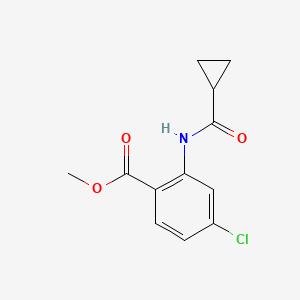
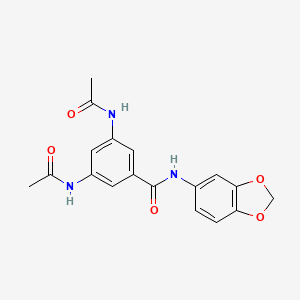
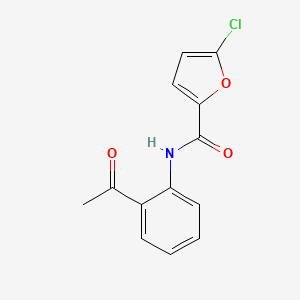
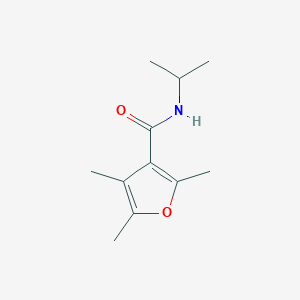
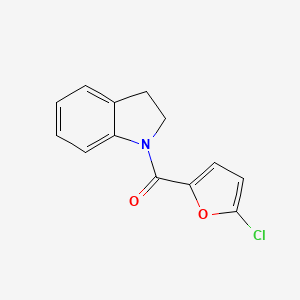
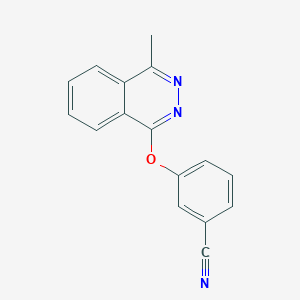
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
